2-Amino-5-bromo-3-ethylbenzoic acid
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Overview
Description
2-Amino-5-bromo-3-ethylbenzoic acid is an organic compound with the molecular formula C9H10BrNO2 It is a derivative of benzoic acid, where the benzene ring is substituted with an amino group, a bromine atom, and an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-bromo-3-ethylbenzoic acid can be achieved through several methods. One common approach involves the bromination of 3-ethylbenzoic acid followed by nitration and subsequent reduction to introduce the amino group. The steps are as follows:
Bromination: 3-Ethylbenzoic acid is treated with bromine in the presence of a catalyst such as iron (III) bromide to yield 5-bromo-3-ethylbenzoic acid.
Nitration: The brominated product is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to form 2-nitro-5-bromo-3-ethylbenzoic acid.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid, resulting in this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and nitration processes, followed by catalytic hydrogenation for the reduction step. These processes are optimized for high yield and purity, with careful control of reaction conditions to minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-5-bromo-3-ethylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions or alkoxide ions.
Oxidation Reactions: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solution.
Oxidation: Potassium permanganate or nitric acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: 2-Hydroxy-5-bromo-3-ethylbenzoic acid.
Oxidation: 2-Nitro-5-bromo-3-ethylbenzoic acid.
Reduction: 2-Amino-5-bromo-3-ethylbenzyl alcohol.
Scientific Research Applications
2-Amino-5-bromo-3-ethylbenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for drugs targeting specific biological pathways.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-5-bromo-3-ethylbenzoic acid depends on its specific application. In pharmaceutical research, it may act by interacting with specific enzymes or receptors, modulating their activity. The amino and bromine substituents can influence the compound’s binding affinity and specificity for its molecular targets, affecting various biochemical pathways.
Comparison with Similar Compounds
- 2-Amino-5-bromobenzoic acid
- 2-Amino-3-bromo-5-methylbenzoic acid
- 2-Amino-5-chlorobenzoic acid
Comparison: 2-Amino-5-bromo-3-ethylbenzoic acid is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity compared to similar compounds. The ethyl group can affect the compound’s solubility, stability, and interaction with other molecules, making it distinct in its applications and properties.
Properties
IUPAC Name |
2-amino-5-bromo-3-ethylbenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-2-5-3-6(10)4-7(8(5)11)9(12)13/h3-4H,2,11H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHHRXLLPQQOJJW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC(=C1)Br)C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34921-61-4 |
Source
|
Record name | 2-amino-5-bromo-3-ethylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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